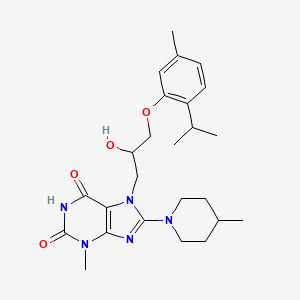
7-(2-hydroxy-3-(2-isopropyl-5-methylphenoxy)propyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
7-(2-hydroxy-3-(2-isopropyl-5-methylphenoxy)propyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C25H35N5O4 and its molecular weight is 469.586. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 7-(2-hydroxy-3-(2-isopropyl-5-methylphenoxy)propyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione, also known by its chemical identifier 941873-83-2, is a purine derivative with potential biological significance. Its molecular formula is C24H33N5O4, and it has a molecular weight of approximately 455.56 g/mol. This article explores the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.
Chemical Structure and Properties
The structure of the compound features a purine base with various substituents that may influence its biological activity. The presence of a hydroxyl group and a piperidine moiety suggests potential interactions with biological targets such as enzymes and receptors.
| Property | Value |
|---|---|
| Molecular Formula | C24H33N5O4 |
| Molecular Weight | 455.56 g/mol |
| Purity | ≥95% |
Biological Activity
Research into the biological activity of this compound is still emerging, but several studies have highlighted its potential effects:
1. Enzyme Inhibition
Preliminary studies suggest that this compound may exhibit inhibitory activity against certain enzymes. For instance, derivatives of purine compounds have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmission processes. The inhibition of these enzymes can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cognitive functions .
2. Anticancer Activity
There is growing interest in the anticancer properties of purine derivatives. Some studies indicate that structurally similar compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of intrinsic and extrinsic signaling pathways. The specific effects of this compound on cancer cell lines remain to be fully elucidated but warrant further investigation .
3. Neuroprotective Effects
Given its structural similarities to known neuroprotective agents, this compound may also offer protective effects against neurodegenerative diseases. Compounds that modulate cholinergic signaling have been studied for their ability to enhance cognitive function and protect against neuronal damage .
Case Studies
Several case studies highlight the potential applications of purine derivatives in pharmacology:
Case Study 1: Cognitive Enhancement
A study explored the effects of a related purine derivative on cognitive performance in animal models. Results indicated that administration led to significant improvements in memory tasks, attributed to enhanced cholinergic activity .
Case Study 2: Anticancer Efficacy
In vitro studies on structurally similar compounds showed promising results in inhibiting tumor growth in various cancer cell lines, suggesting that modifications to the purine structure can yield compounds with significant anticancer properties .
Research Findings
Recent research findings emphasize the need for further exploration into the pharmacological profiles of this compound:
1. Structure-Activity Relationship (SAR) Studies
Understanding how different substituents affect biological activity is crucial for developing more effective derivatives. SAR studies have shown that modifications at the piperidine and hydroxyl groups can significantly alter enzyme inhibition potency .
2. Pharmacokinetics and Toxicology
Investigations into the pharmacokinetics and potential toxicity profiles are essential for assessing the viability of this compound as a therapeutic agent. Initial assessments suggest favorable absorption characteristics but require comprehensive toxicological evaluations.
Eigenschaften
IUPAC Name |
7-[2-hydroxy-3-(5-methyl-2-propan-2-ylphenoxy)propyl]-3-methyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N5O4/c1-15(2)19-7-6-17(4)12-20(19)34-14-18(31)13-30-21-22(28(5)25(33)27-23(21)32)26-24(30)29-10-8-16(3)9-11-29/h6-7,12,15-16,18,31H,8-11,13-14H2,1-5H3,(H,27,32,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHOVGGBXMMMLHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC3=C(N2CC(COC4=C(C=CC(=C4)C)C(C)C)O)C(=O)NC(=O)N3C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














